2-Methyl-5-propylthiophene
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Overview
Description
2-Methyl-5-propylthiophene is an organic compound with the molecular formula C₈H₁₂S . It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-propylthiophene can be achieved through several methods. One common approach involves the cyclization of substituted buta-1-enes with potassium sulfide, which enables an atom-economical and transition-metal-free synthesis of thiophenes . Another method includes the use of elemental sulfur and alkynols, where the reaction is initiated by the generation of a trisulfur radical anion .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to yield high amounts of substituted thiophenes .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-5-propylthiophene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where the sulfur atom in the thiophene ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides.
Major Products Formed: The major products formed from these reactions include various substituted thiophenes, which can be further functionalized for specific applications .
Scientific Research Applications
2-Methyl-5-propylthiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 2-Methyl-5-propylthiophene involves its interaction with specific molecular targets and pathways. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .
Comparison with Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: 2-Methyl-5-propylthiophene stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it a valuable compound for targeted applications in medicinal chemistry and material science .
Properties
CAS No. |
33933-73-2 |
---|---|
Molecular Formula |
C8H12S |
Molecular Weight |
140.25 g/mol |
IUPAC Name |
2-methyl-5-propylthiophene |
InChI |
InChI=1S/C8H12S/c1-3-4-8-6-5-7(2)9-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
ZWLVQEKJYWHJRM-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(S1)C |
Origin of Product |
United States |
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